molecular formula C14H10ClN3O2S B2693514 N1-(5-chloro-2-cyanophenyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 899978-44-0

N1-(5-chloro-2-cyanophenyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2693514
CAS No.: 899978-44-0
M. Wt: 319.76
InChI Key: FOCRMUIWHBFGFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of appropriate starting materials. Detailed synthetic pathways can be found in the literature .


Chemical Reactions Analysis

The compound may participate in various chemical reactions, such as nucleophilic substitutions, amidation reactions, and cyclizations. Researchers have explored its reactivity and potential applications .


Physical and Chemical Properties Analysis

  • Melting Point : The compound’s melting point is documented in the literature .
  • Solubility : Information regarding its solubility in various solvents is available .
  • Stability : Researchers have assessed its stability under different conditions .

Scientific Research Applications

Catalytic Applications

Copper-catalyzed coupling reactions have been significantly enhanced by the use of oxalamide derivatives. Cu2O combined with N,N'-bis(thiophen-2-ylmethyl)oxalamide has been shown to catalyze Goldberg amidation reactions efficiently. This system is particularly effective with (hetero)aryl chlorides, including those that have previously shown poor reactivity in Cu-catalyzed processes. The methodology accommodates a wide array of functionalized (hetero)aryl chlorides and a broad spectrum of aromatic and aliphatic primary amides, yielding good to excellent results. This advancement opens new avenues for the arylation of lactams and oxazolidinones, showcasing the potential of oxalamide derivatives in facilitating complex organic transformations (De, Yin, & Ma, 2017).

Synthetic Methodologies

A novel synthetic approach utilizing N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed for the generation of anthranilic acid derivatives and oxalamides. This methodology features a one-pot process starting from 3-(2-nitroaryl)oxirane-2-carboxamides, leveraging the Meinwald rearrangement and a newly identified rearrangement sequence. This approach is noted for its operational simplicity and high yield, providing a versatile route to diverse oxalamide structures and their potential applications in medicinal chemistry and materials science (Mamedov et al., 2016).

Future Directions

: ChemicalBook : GuideChem

Properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2S/c15-10-4-3-9(7-16)12(6-10)18-14(20)13(19)17-8-11-2-1-5-21-11/h1-6H,8H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCRMUIWHBFGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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